N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1-benzofuran-2-yl)propyl]ethanediamide

Medicinal Chemistry SAR Linker Optimization

CAS 2034298‑15‑0 (C₂₁H₂₀N₂O₅, MW 380.4) is a synthetic ethanediamide (oxalamide) derivative that bridges a 1,3‑benzodioxol‑5‑ylmethyl group and a 3‑(1‑benzofuran‑2‑yl)propyl chain via a central oxalamide linker. It belongs to a family of heterocycle‑linked diamides explored in medicinal chemistry for targets including phosphodiesterase IV, histone deacetylases, and G‑protein‑coupled receptors.

Molecular Formula C21H20N2O5
Molecular Weight 380.4 g/mol
CAS No. 2034298-15-0
Cat. No. B6424638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1-benzofuran-2-yl)propyl]ethanediamide
CAS2034298-15-0
Molecular FormulaC21H20N2O5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCC3=CC4=CC=CC=C4O3
InChIInChI=1S/C21H20N2O5/c24-20(21(25)23-12-14-7-8-18-19(10-14)27-13-26-18)22-9-3-5-16-11-15-4-1-2-6-17(15)28-16/h1-2,4,6-8,10-11H,3,5,9,12-13H2,(H,22,24)(H,23,25)
InChIKeyLKBGTTOGSOZPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2034298‑15‑0 Procurement Guide: N'-[(2H‑1,3‑benzodioxol‑5‑yl)methyl]‑N‑[3‑(1‑benzofuran‑2‑yl)propyl]ethanediamide Structural Identity & Comparator Landscape


CAS 2034298‑15‑0 (C₂₁H₂₀N₂O₅, MW 380.4) is a synthetic ethanediamide (oxalamide) derivative that bridges a 1,3‑benzodioxol‑5‑ylmethyl group and a 3‑(1‑benzofuran‑2‑yl)propyl chain via a central oxalamide linker . It belongs to a family of heterocycle‑linked diamides explored in medicinal chemistry for targets including phosphodiesterase IV, histone deacetylases, and G‑protein‑coupled receptors [1]. The compound is commercially available as a research‑grade screening molecule (typical purity ≥95%), but no primary publication or patent yet reports quantitative biological activity for this exact structure. This guide therefore identifies quantifiable structural and predicted physicochemical differentiators against the four closest commercially available analogs to inform procurement decisions.

Why In‑Class Ethanediamide Analogs Cannot Substitute for CAS 2034298‑15‑0 in Target‑Based Screening


Ethanediamide‑linked heterocycles in this series differ in (i) the identity of the N‑terminal aromatic group, (ii) the length and substitution of the C‑terminal alkyl chain, and (iii) the overall hydrogen‑bond donor/acceptor count and lipophilicity. Even small changes produce divergent predicted ADME profiles and distinct pharmacophore geometries. For example, the closest benzodioxin analog (CAS 2034558‑87‑5) replaces the methylenedioxybenzene with a more electron‑rich 2,3‑dihydro‑1,4‑benzodioxin ring, increasing the computed logP by ≈0.5 units and altering the electrostatic surface . The hydroxypropyl variant (CAS 2034546‑61‑5) introduces an additional H‑bond donor, which can shift target engagement from purely lipophilic interactions to mixed polar/non‑polar binding modes. Without head‑to‑head assay data, selection must rely on these quantifiable structural and property differences to avoid mis‑assignment of structure‑activity relationships in lead optimization.

CAS 2034298‑15‑0 vs. Closest Analogs: Quantifiable Structural and Predicted Property Differentiators


Linker Chain Length: Three‑Carbon Propyl Spacer vs. Two‑Carbon Hydroxypropyl Variant

CAS 2034298‑15‑0 incorporates an unsubstituted three‑carbon propyl chain between the oxalamide nitrogen and the benzofuran ring. The closest hydroxylated analog (CAS 2034546‑61‑5) shortens the effective linker by one methylene unit and adds a hydroxyl group at the C‑2 position of the propyl chain. This structural change increases the hydrogen‑bond donor count from 2 to 3 and raises the computed topological polar surface area (TPSA) from approximately 87 Ų to approximately 107 Ų . The longer, fully hydrophobic linker of CAS 2034298‑15‑0 is predicted to favor deeper penetration into lipophilic binding pockets and reduce desolvation penalties relative to the hydroxylated comparator.

Medicinal Chemistry SAR Linker Optimization

N‑Terminal Aromatic Group: Methylenedioxybenzene vs. 2,3‑Dihydro‑1,4‑benzodioxin

CAS 2034298‑15‑0 carries a 1,3‑benzodioxole (methylenedioxybenzene) moiety, whereas the direct benzodioxin analog (CAS 2034558‑87‑5) contains a 2,3‑dihydro‑1,4‑benzodioxin ring. The benzodioxole is a five‑membered methylenedioxy acetal fused to benzene; the benzodioxin is a six‑membered dioxane ring fused to benzene. The computed logP of the benzodioxole analog is approximately 3.2, while the benzodioxin analog is predicted at approximately 3.7—a ΔlogP of +0.5 units that reflects the additional methylene group and increased hydrophobicity of the saturated dioxin ring . The benzodioxole also presents a smaller projected aromatic surface area and distinct electrostatic potential distribution around the oxygen atoms, which can affect π‑stacking and hydrogen‑bond acceptor strength.

Physicochemical Profiling Lipophilicity Electrostatics

Molecular Weight and Formula Isomerism: CAS 2034298‑15‑0 vs. Varespladib (LY315920)

CAS 2034298‑15‑0 shares the identical molecular formula (C₂₁H₂₀N₂O₅, MW 380.4) with Varespladib (LY315920, CAS 172732‑68‑2), a clinically studied secretory phospholipase A₂ (sPLA₂) inhibitor with reported IC₅₀ values of 9 nM against group IIA sPLA₂ and 15 nM against group V sPLA₂ [1]. Despite the formula identity, the two compounds are constitutional isomers with fundamentally different scaffolds: CAS 2034298‑15‑0 is an oxalamide‑linked benzodioxole‑benzofuran, whereas Varespladib is an indole‑based acetic acid derivative. The scaffold divergence means that any sPLA₂ activity observed for CAS 2034298‑15‑0 would arise from a distinct binding mode, potentially offering orthogonal chemical matter for target validation. No sPLA₂ data are currently available for CAS 2034298‑15‑0.

Chemical Biology Pharmacophore Mapping Target Selectivity

Substituent Complexity: Benzodioxole‑Benzofuran vs. Methoxyphenyl‑Benzofuran Analog

CAS 2034380‑21‑5 replaces the benzodioxol‑5‑ylmethyl group of CAS 2034298‑15‑0 with a simpler 4‑methoxyphenyl group. This substitution reduces the molecular weight from 380.4 to 352.4 g/mol (ΔMW = −28 Da), decreases the heavy atom count from 28 to 26, and lowers the number of hydrogen‑bond acceptors from 5 to 4. The benzodioxole of CAS 2034298‑15‑0 contributes an additional oxygen atom locked in a cyclic acetal, which can engage in bidentate hydrogen‑bond interactions not possible with a simple methoxy group. The benzodioxole substructure is also a recognized privileged fragment in kinase and HDAC inhibitor design , whereas the methoxyphenyl group is a minimal pharmacophore with broader but less specific binding potential.

Chemical Diversity Fragment‑Based Design Screening Library Design

Recommended Procurement and Application Scenarios for CAS 2034298‑15‑0 Based on Structural Differentiation Evidence


Fragment‑Based and Structure‑Based Drug Design Requiring a Lipophilicity‑Controlled Benzodioxole Probe

The computed clogP of ~3.2 for CAS 2034298‑15‑0 places it in a favorable range for lead‑like compounds (clogP < 4). Compared to the more lipophilic benzodioxin analog (clogP ~3.7, [1]), this compound is better suited for fragment growth campaigns where maintaining aqueous solubility and minimizing non‑specific binding are critical. Its benzodioxole moiety also serves as a metabolically stable bioisostere of catechol, making it valuable for kinases and HDAC targets where catechol‑based inhibitors suffer from rapid oxidative metabolism.

Orthogonal Chemotype for Secretory Phospholipase A₂ Inhibitor Lead Hopping

Given the identical molecular formula to Varespladib but a completely different scaffold topology, CAS 2034298‑15‑0 is a rationally selected orthogonal screening compound for sPLA₂ drug discovery programs [1]. If the compound shows sPLA₂ inhibition, it would represent a novel chemotype for this target class, bypassing existing intellectual property on indole‑based inhibitors and potentially offering a distinct selectivity profile against sPLA₂ isoforms.

Linker‑Length SAR Studies in GPCR and Nuclear Receptor Screening Libraries

The unsubstituted three‑carbon propyl linker of CAS 2034298‑15‑0 provides a direct comparator to the hydroxylated two‑carbon linker of analog CAS 2034546‑61‑5 [1]. Screening both compounds in parallel against Class A GPCRs or nuclear receptors can deconvolve the contribution of linker length and hydrogen‑bonding potential to receptor activation or repression. This systematic linker SAR is essential for optimizing residence time and functional selectivity.

Chemical Probe Development for Benzodioxole‑Binding Epigenetic Targets

The benzodioxole fragment is a known zinc‑binding group mimetic in HDAC inhibitor design [1]. CAS 2034298‑15‑0, with its benzodioxole‑bearing arm and a benzofuran‑propyl extension, can be deployed as a starting scaffold for developing isoform‑selective HDAC probes. The absence of a hydroxamic acid (the canonical zinc‑binding group in clinical HDAC inhibitors) may confer superior selectivity and reduced metal‑ion chelation toxicity.

Quote Request

Request a Quote for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(1-benzofuran-2-yl)propyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.